molecular formula C12H16ClN B12092100 3-(5-Chloro-2-methylphenyl)piperidine

3-(5-Chloro-2-methylphenyl)piperidine

Cat. No.: B12092100
M. Wt: 209.71 g/mol
InChI Key: XBGZKIDXBLSDPO-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methylphenyl)piperidine is an organic compound with the molecular formula C12H16ClN. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound features a chloro and methyl substituent on the phenyl ring, which is attached to the piperidine ring. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methylphenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylbenzaldehyde and piperidine.

    Condensation Reaction: The aldehyde group of 5-chloro-2-methylbenzaldehyde reacts with piperidine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced, often using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methylphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can be achieved using strong reducing agents, potentially modifying the piperidine ring or the phenyl substituents.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated piperidine derivatives.

    Substitution: Formation of substituted phenylpiperidine derivatives.

Scientific Research Applications

3-(5-Chloro-2-methylphenyl)piperidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The piperidine ring may interact with active sites of enzymes, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)piperidine
  • 3-(4-Chlorophenyl)piperidine
  • 3-(2-Methylphenyl)piperidine

Uniqueness

3-(5-Chloro-2-methylphenyl)piperidine is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This configuration can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups can influence the compound’s overall electronic properties, making it a valuable subject for further research.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

3-(5-chloro-2-methylphenyl)piperidine

InChI

InChI=1S/C12H16ClN/c1-9-4-5-11(13)7-12(9)10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3

InChI Key

XBGZKIDXBLSDPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2CCCNC2

Origin of Product

United States

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